Further evidence comes from scientific literature related to pharmaceutical development. Texts discussing chiral synthesis, a process used to create specific molecular structures for drugs, mention Dilevalol in the context of research and development costs, not as an active ingredient itself [1].
There are two main possibilities for the limited information on Dilevalol:
Dilevalol might be a developmental compound: It's possible that Dilevalol was a candidate drug molecule that wasn't pursued further in the development process. Many candidate drugs fail to reach clinical trials or market due to various reasons like lack of efficacy or safety concerns.
Dilevalol might be a research alias: Sometimes researchers use code names or aliases during the early stages of drug development. The public name associated with the molecule might be different.
Dilevalol is the (R,R)-stereoisomer of labetalol, a medication used for hypertension []. Unlike labetalol, which is a mixture of isomers, dilevalol is a single stereoisomer with unique pharmacological properties []. This makes it interesting for scientific research because it allows for a more targeted study of its effects.
Dilevalol shares a similar core structure with labetalol, which consists of a substituted β-blocker moiety linked to an aromatic amine. However, the specific spatial arrangement of its atoms differs due to its stereochemistry (R,R configuration) []. This difference in structure is believed to be responsible for its distinct pharmacological profile compared to labetalol [].
Data on the specific physical and chemical properties of isolated dilevalol is scarce. Since it's an isomer of labetalol, some inferences can be made. Labetalol has a melting point of 198-202 °C and good water solubility []. Dilevalol might possess similar properties, but dedicated research is needed for confirmation.
Dilevalol's mechanism of action in lowering blood pressure is believed to be due to its combined effects:
These combined mechanisms suggest that dilevalol might offer a more targeted and potentially better-tolerated approach to blood pressure control compared to labetalol [, ].
These reactions can lead to the formation of various derivatives and metabolites, some of which have been studied for their biological activities .
Dilevalol exhibits significant biological activity as an antihypertensive agent. Its mechanism of action involves:
Compared to labetalol, dilevalol has four times the beta-1 adrenergic receptor blocking activity and seven-fold vasodilatory effects due to its unique stereochemical configuration .
Dilevalol can be synthesized through several methods:
Studies on dilevalol have highlighted interactions with various biological systems:
These interactions underscore the importance of monitoring when considering any potential therapeutic applications.
Dilevalol shares similarities with several other compounds in terms of structure and pharmacological action. Here are some comparable compounds:
| Compound | Type | Similarities | Unique Features |
|---|---|---|---|
| Labetalol | Beta-blocker | Non-selective beta-blocker | Contains multiple stereoisomers |
| Propranolol | Beta-blocker | Non-selective beta-blocker | Lipophilic; used for anxiety |
| Carvedilol | Beta-blocker | Non-selective beta-blocker | Has antioxidant properties |
| Atenolol | Beta-blocker | Selective beta-1 blocker | Cardioselective; fewer side effects |
Dilevalol's unique (R,R) configuration sets it apart from these compounds, particularly regarding its enhanced vasodilatory effects and specific pharmacokinetic profiles before its market withdrawal .